3-Fluoro-1-phenylcyclobutane-1-carbaldehyde
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Overview
Description
3-Fluoro-1-phenylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₁FO. It is a cyclobutane derivative featuring a phenyl group and a fluoro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Fluorination: Introduction of the fluoro group can be achieved using electrophilic fluorinating agents such as Selectfluor.
Aldehyde Formation: The aldehyde group can be introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods:
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, PCC, Dess-Martin periodinane.
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid.
Reduction: 3-Fluoro-1-phenylcyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-1-phenylcyclobutane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through its aldehyde and fluoro functional groups, forming covalent bonds or participating in hydrogen bonding and van der Waals interactions. The exact molecular targets and pathways would vary based on the specific context of its use .
Comparison with Similar Compounds
- 3-Chloro-1-phenylcyclobutane-1-carbaldehyde
- 3-Bromo-1-phenylcyclobutane-1-carbaldehyde
- 3-Iodo-1-phenylcyclobutane-1-carbaldehyde
Comparison:
- Fluorine vs. Other Halogens: The fluoro group in 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde imparts unique electronic properties compared to other halogens. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound.
- Reactivity: Fluorine’s small size and strong bond with carbon make it less reactive in nucleophilic substitution reactions compared to chlorine, bromine, or iodine.
- Applications: The unique properties of the fluoro group can make this compound more suitable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-fluoro-1-phenylcyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZFRYPIOPPFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C=O)C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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